molecular formula C12H10N2 B11907494 1-Methyl-1H-naphtho[1,2-D]imidazole

1-Methyl-1H-naphtho[1,2-D]imidazole

Cat. No.: B11907494
M. Wt: 182.22 g/mol
InChI Key: IHEWXDLSOBDOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which combines a naphthalene ring with an imidazole ring, makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include substituted imidazoles, naphthoquinones, and various functionalized derivatives that can be further utilized in synthetic chemistry.

Scientific Research Applications

1-Methyl-1H-naphtho[1,2-D]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-naphtho[1,2-D]imidazole involves its interaction with molecular targets in cells. For example, its cytotoxic effects on cancer cells are believed to be due to its ability to interfere with cellular pathways and induce apoptosis. The exact molecular targets and pathways are still under investigation, but the compound’s ability to act as a fluorescent probe suggests it interacts with specific cellular components .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler imidazole derivative with different reactivity and applications.

    Naphtho[1,2-D]imidazole: Lacks the methyl group, which can affect its chemical properties and biological activity.

    1H-Benzo[d]imidazole: Another heterocyclic compound with a different ring structure and set of applications.

Uniqueness

1-Methyl-1H-naphtho[1,2-D]imidazole is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its selective cytotoxicity towards cancer cells make it a compound of significant interest in both research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-methylbenzo[e]benzimidazole

InChI

InChI=1S/C12H10N2/c1-14-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3

InChI Key

IHEWXDLSOBDOOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.